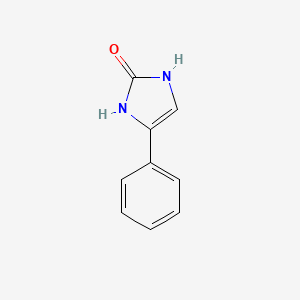

4-phenyl-1,3-dihydro-2H-imidazol-2-one

Descripción

Contextualization within Imidazole (B134444) Heterocycles and Related Scaffolds

Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a privileged structure in drug discovery. nih.gov This is due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. The imidazolone (B8795221) core, a partially saturated derivative of imidazole, retains many of these advantageous properties while offering a three-dimensional structure that can be strategically modified.

The presence of the phenyl group at the 4-position of the imidazolone ring in 4-phenyl-1,3-dihydro-2H-imidazol-2-one provides a key point for derivatization, allowing for the exploration of structure-activity relationships. This scaffold is related to other important heterocyclic cores like oxazolones and thiohydantoins, which have also found extensive applications in medicinal chemistry. nih.gov

Historical Perspectives on the Research and Development of this compound

The journey of this compound is intrinsically linked to the broader history of imidazole chemistry. Imidazole itself was first synthesized in the 1840s. A pivotal moment in the rise of imidazole-based compounds in medicine was the approval of dacarbazine (B1669748) in 1975 as a chemotherapeutic agent. nih.gov This event catalyzed a surge in research into synthetic imidazole derivatives, seeking to harness their therapeutic potential.

Early research into imidazolones primarily focused on their synthesis. Over the years, various methods have been developed for the preparation of the imidazolone core, reflecting the evolving tools and techniques of organic chemistry. These methods range from classical condensation reactions to more modern approaches.

Overview of the Current Research Landscape for this compound

Current research on this compound and its derivatives is vibrant and multifaceted, with a significant focus on its potential therapeutic applications.

Anticancer Activity: A notable area of investigation is the exploration of this scaffold in oncology. For instance, a derivative, 1-(4-Acetylphenyl)-4-phenyl-1,3-dihydro-2H-imidazol-2-one, has been synthesized and evaluated for its anticancer properties. nih.gov Studies have shown that modifications to the core structure can lead to compounds with promising activity against various cancer cell lines. nih.gov

Antimicrobial Properties: The thione analogue of this compound, 4-phenyl-1,3-dihydro-2H-imidazole-2-thione, has been the subject of studies investigating its antimicrobial potential. Research has demonstrated that derivatives of this thione can exhibit significant antibacterial activity. nih.gov

Synthesis of Derivatives: A significant portion of current research involves the synthesis of novel derivatives of the this compound core. These efforts aim to create libraries of compounds with diverse functionalities to screen for a wide range of biological activities.

Below is a table summarizing some of the research findings on derivatives of the this compound scaffold:

| Derivative | Research Focus | Key Findings |

| 1-(4-Acetylphenyl)-4-phenyl-1,3-dihydro-2H-imidazol-2-one | Anticancer Activity | Showed potential as an anticancer agent in preclinical studies. nih.gov |

| 4-phenyl-1,3-dihydro-2H-imidazole-2-thione derivatives | Antimicrobial Activity | Demonstrated significant antibacterial activity against various strains. nih.gov |

Scope and Research Trajectory for Future Investigations of this compound

The future of research on this compound appears promising, with several avenues for exploration.

Expansion of Therapeutic Applications: While anticancer and antimicrobial activities are current areas of focus, the scaffold's versatility suggests potential in other therapeutic areas. Future research could explore its efficacy as an anti-inflammatory, antiviral, or antifungal agent.

Development of More Efficient Synthetic Routes: The development of novel, more efficient, and environmentally friendly synthetic methods for the core structure and its derivatives will continue to be a priority. This will facilitate the creation of larger and more diverse compound libraries for high-throughput screening.

Structure-Activity Relationship (SAR) Studies: In-depth SAR studies will be crucial to understand how different substituents on the phenyl ring and the imidazolone core influence biological activity. This knowledge will guide the rational design of more potent and selective drug candidates.

Exploration of Novel Drug Delivery Systems: Investigating novel formulations and drug delivery systems for promising derivatives of this compound could enhance their bioavailability and therapeutic efficacy.

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCLXFPLJNDBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453755 | |

| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6794-69-0 | |

| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 1,3 Dihydro 2h Imidazol 2 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of the 4-phenyl-1,3-dihydro-2H-imidazol-2-one core and its analogues have long relied on established organic reactions, primarily condensation and cycloaddition reactions.

Condensation Reactions for this compound Formation

Condensation reactions are a cornerstone in the synthesis of the imidazole (B134444) ring. A prominent classical method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.comjetir.org This multicomponent reaction provides a straightforward route to substituted imidazoles. For instance, the reaction of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-triphenyl-1H-imidazole derivatives. jetir.org

Another approach involves the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with various aldehydes and Meldrum's acid, which leads to the formation of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones. researchgate.net Furthermore, the Biginelli reaction, a well-known condensation reaction, can be adapted for the synthesis of related heterocyclic systems, where p-toluenesulfinic acid can act as an effective catalyst for the condensation of an acetoacetic ester, urea (B33335), and an aldehyde. researchgate.net

The synthesis of related imidazolones can also be achieved through the cyclization of α-keto-aldehydes, which are obtained from the oxidation of aryl methyl-ketones, with ammonium acetate in ethanol. mdpi.com

Table 1: Examples of Condensation Reactions for Imidazole Ring Formation

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-dicarbonyl, aldehyde, ammonia | Heat | Substituted imidazoles | mdpi.comjetir.org |

| 4-imino-1-phenylimidazolidin-2-one, aldehyde, Meldrum's acid | - | Imidazo[4,5-b]pyridine-2,5(4H,6H)-diones | researchgate.net |

Cycloaddition Reactions for the Imidazole Ring System

Cycloaddition reactions offer another versatile pathway to the imidazole ring system. The [3+2] cycloaddition is a particularly significant method. thieme-connect.com One such route involves the reaction of an azomethine ylide precursor with benzonitriles, catalyzed by trifluoroacetic acid (TFA), to form imidazolines, which can then be oxidized to imidazoles. thieme-connect.com

The van Leusen imidazole synthesis is a well-established cycloaddition reaction that utilizes tosylmethyl isocyanide (TosMIC). mdpi.com This reaction can be performed in a one-pot manner from an aryl-substituted TosMIC and an imine generated in situ. mdpi.com

More complex imidazoles can be synthesized through a tandem process involving an initial imidazole formation followed by a copper-catalyzed 6-exo-dig cyclization and isomerization. rsc.org Additionally, gold-catalyzed [2+2+1] cycloaddition reactions of α-imino gold carbene intermediates with a nitrile have been reported to produce bicyclic imidazoles. organic-chemistry.org

Table 2: Overview of Cycloaddition Reactions for Imidazole Synthesis

| Reaction Type | Key Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide, benzonitrile | TFA | Imidazolines/Imidazoles | thieme-connect.com |

| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), imine | K2CO3 | Substituted imidazoles | mdpi.com |

| Tandem Imidazole Formation/Cyclization | N-propargylamine, phenylenediamine | Copper | Benzimidazolopyrazines | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. clockss.orgnih.gov The synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been successfully achieved using microwave irradiation in a sequential two-step, one-pot, multicomponent reaction. nih.gov This method utilizes ethyl alcohol as a green solvent and a catalytic amount of p-toluenesulfonic acid. nih.gov

In another example, the synthesis of 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives was accomplished via a one-pot, four-component cyclo-condensation reaction under microwave irradiation in solvent-free conditions. tandfonline.com This approach highlights the efficiency of microwave heating in promoting complex chemical transformations. tandfonline.com The synthesis of 2,4,5-triphenyl imidazoles has also been reported under microwave irradiation in the presence of glacial acetic acid as a catalyst, with reaction times as short as 1-3 minutes. jetir.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method Time | Microwave Method Time | Yield (Microwave) | Reference |

|---|---|---|---|---|

| Synthesis of triazole derivatives | 290 minutes | 10-25 minutes | 97% | nih.gov |

| Synthesis of triazol-5-one derivatives | Not specified | 5 minutes | 96% | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can lead to improved safety, reduced environmental impact, and often, enhanced reaction rates. The synthesis of imidazole derivatives has been successfully carried out under solvent-free conditions, sometimes in combination with microwave irradiation. tandfonline.comasianpubs.org

For example, a one-pot synthesis of imidazole derivatives has been developed under solvent-free conditions, offering advantages such as high yields and mild reaction conditions. asianpubs.org Similarly, the synthesis of 1,2,3-trisubstituted imidazolidin-4-ones has been achieved under solvent-free conditions using both classical heating and microwave irradiation. clockss.org Aldol condensation reactions to form chalcones, which can be precursors to imidazoles, have also been effectively performed in a solvent-free manner by grinding the reactants with a solid base. rsc.org

Application of Catalysts in this compound Synthesis

The use of catalysts is fundamental to many modern synthetic methods, promoting efficiency and selectivity. In the context of green chemistry, the focus is on developing recyclable and non-toxic catalysts.

A variety of catalysts have been employed in the synthesis of this compound and its derivatives. For the synthesis of the related 4-phenyl-1,3-dihydro-2H-imidazole-2-thione, catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid, and ionic liquids have been utilized. ccsenet.orgccsenet.org

In a green approach, a phosphotungstic acid supported on nano-TiO2 (H3PW12O40@nano-TiO2) has been used as a recyclable, eco-friendly solid acid catalyst for the synthesis of 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives. tandfonline.com Other catalytic systems for the synthesis of imidazolidin-2-ones include PdI2/KI for oxidative carbonylation and Cu(NO3)2 for carbonylation with dialkyl carbonates. mdpi.com Furthermore, various metal catalysts, including gold, zinc, copper, and rhodium, have been reported for the synthesis of the imidazole ring. organic-chemistry.org A one-pot synthesis of a novel imidazole derivative has also been reported using C4H10BF3O as a catalyst. nih.gov

Table 4: Catalysts in the Synthesis of Imidazole and Imidazolone (B8795221) Derivatives

| Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|

| PTSA, Sulfuric Acid | Condensation | 4-phenyl-1,3-dihydro-2H-imidazole-2-thione derivatives | ccsenet.orgccsenet.org |

| H3PW12O40@nano-TiO2 | Cyclo-condensation | 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives | tandfonline.com |

| PdI2/KI | Oxidative Carbonylation | Benzimidazolidin-2-one | mdpi.com |

| Cu(NO3)2 | Carbonylation | Imidazolidin-2-ones | mdpi.com |

| Gold, Zinc, Copper, Rhodium | Various | Imidazoles | organic-chemistry.org |

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective catalysts and environmentally benign solvents in organic synthesis. Their use in the synthesis of imidazole derivatives, specifically the related 4-phenyl-1,3-dihydro-2H-imidazole-2-thione, has demonstrated significant advantages. ccsenet.orgccsenet.org In the synthesis of thiazole (B1198619) derivatives, which can be formed as alternative products under certain conditions, the use of an ionic liquid catalyst resulted in substantially shorter reaction times and higher yields compared to conventional basic catalysts like DABCO or sodium hydroxide. ccsenet.orgresearchgate.net

Research into the synthesis of 1,3-diazole (imidazole) and thiazole derivatives highlighted the directive influence of the catalyst on the reaction outcome. ccsenet.orgresearchgate.net While acidic catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid exclusively yielded diazole products, the use of basic media, including ionic liquids, favored the formation of thiazoles. ccsenet.orgccsenet.orgresearchgate.net This demonstrates the crucial role of the catalyst in controlling the reaction pathway. The use of water as a green solvent in these syntheses further underscores the environmental advantages of such methods. ccsenet.org

Table 1: Catalyst Effect on Product Formation in the Synthesis of Diazole/Thiazole Derivatives

| Catalyst Type | Catalyst Examples | Predominant Product | Reference |

|---|---|---|---|

| Acidic | PTSA, Sulfuric Acid | Diazole Derivatives | ccsenet.orgccsenet.orgresearchgate.net |

| Basic / Ionic Liquid | DABCO, NaOH, Ionic Liquid | Thiazole Derivatives | ccsenet.orgccsenet.orgresearchgate.net |

**2.2.3.2. Solid Acid Catalysts (e.g., H₃PW₁₂O₄₀@nano-TiO₂) **

The use of heterogeneous solid acid catalysts represents a significant advancement in green chemistry, offering advantages such as high reactivity, ease of separation, and recyclability. Phosphotungstic acid (H₃PW₁₂O₄₀) supported on nano-titanium dioxide (nano-TiO₂) has been successfully employed as a non-toxic and eco-friendly solid acid catalyst for the synthesis of functionalized this compound derivatives. tandfonline.comproquest.com

This catalyst facilitates a one-pot, four-component cyclo-condensation reaction under microwave irradiation and solvent-free conditions, highlighting its efficiency and adherence to green chemistry principles. tandfonline.comproquest.com The catalyst's large BET surface area (177.9 m²/g) and pore volume (0.4390 cm³/g) provide numerous active sites for the adsorption of reactant molecules, contributing to its high catalytic activity. tandfonline.com The H₃PW₁₂O₄₀@nano-TiO₂ catalyst has demonstrated excellent recyclability, maintaining its effectiveness for multiple reaction cycles. researchgate.net

Table 2: Physical Properties of H₃PW₁₂O₄₀/nano-TiO₂ Catalyst

| Property | Value | Unit | Reference |

|---|---|---|---|

| BET Surface Area | 177.9 | m²/g | tandfonline.com |

| Pore Volume | 0.4390 | cm³/g | tandfonline.com |

Multi-Component Reactions (MCRs) for Diverse this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

A highly efficient green process for preparing functionalized 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives utilizes a one-pot, four-component cyclo-condensation reaction. tandfonline.comproquest.com This reaction involves 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamine, urea, and arylglyoxals in the presence of the H₃PW₁₂O₄₀@nano-TiO₂ catalyst under microwave irradiation. tandfonline.com The ability to combine four distinct starting materials in a single, solvent-free operation showcases the power of MCRs to build complex heterocyclic systems with the desired this compound core. tandfonline.comproquest.com The utility and importance of MCRs are widely recognized by chemists for their ability to streamline synthetic pathways. beilstein-journals.org

Derivatization Strategies for Functionalized this compound Analogues

Following the synthesis of the core heterocyclic structure, derivatization is a key strategy for creating functionalized analogues with tailored properties. These modifications can be achieved through various reactions targeting different positions of the imidazole ring system.

One common strategy is N-alkylation. For instance, the reaction of a related tetraazafluoranthen-3(2H)-one scaffold with various alkylating agents such as allyl bromide, benzyl (B1604629) bromide, and ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate leads to the formation of N-alkylated products in good yields. mdpi.com Another approach involves the aza-Michael addition, where Michael acceptors like acrylonitrile (B1666552) react with the nitrogen atoms of the heterocyclic core. mdpi.com

Furthermore, late-stage functionalization strategies, such as the copper-catalyzed C-H arylation of related 1,3,4-oxadiazoles, demonstrate a powerful method for introducing aryl groups. nih.govresearchgate.net Such one-pot synthesis-functionalization protocols allow for streamlined access to a wide range of disubstituted heterocyclic compounds from simple carboxylic acids and aryl halides. nih.govresearchgate.net These derivatization techniques are broadly applicable and can be envisioned for creating a diverse library of functionalized this compound analogues.

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1,3 Dihydro 2h Imidazol 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 4-phenyl-1,3-dihydro-2H-imidazol-2-one and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) in Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of a molecule. For analogues of this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the phenyl group and the protons attached to the imidazole (B134444) core. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) provide a wealth of information. For instance, aromatic protons typically appear in the downfield region (around 7-8 ppm), while the N-H protons of the imidazole ring are often observed as a broad singlet at a higher chemical shift. rsc.orgiucr.orgrsc.org The integration of these signals corresponds to the number of protons, further aiding in the structural assignment. nih.gov

Table 1: Illustrative ¹H NMR Data for this compound Analogues

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.14-8.53 | Multiplet | - |

| Imidazole-NH | 12.00-13.85 | Singlet (broad) | - |

| Imidazole-CH | 7.15 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific substitutions on the analogue.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Carbon Skeleton Confirmation

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. organicchemistrydata.org Each unique carbon atom in the structure of this compound analogues gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the imidazol-2-one ring is a particularly notable feature, typically resonating at a significantly downfield chemical shift (around 156 ppm). nih.gov The carbons of the phenyl ring and the imidazole ring also exhibit characteristic chemical shifts that confirm the core structure. rsc.orgiucr.org

Table 2: Representative ¹³C NMR Data for this compound Analogues

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Imidazol-2-one) | ~156 |

| Aromatic-C | 124-141 |

| Imidazole-C | 109-123 |

Note: Chemical shifts are approximate and can be influenced by the solvent and molecular substitutions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net For this compound and its analogues, the IR spectrum provides clear evidence for key structural features. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic urea (B33335) (imidazol-2-one) moiety. dtu.dknist.gov The N-H stretching vibrations of the imidazole ring typically appear as a broad band in the range of 3100-3300 cm⁻¹. researchgate.net Additionally, the aromatic C-H and C=C stretching vibrations of the phenyl group can be observed at their characteristic frequencies. nih.gov

Table 3: Key IR Absorption Bands for this compound Analogues

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Imidazole) | 3100-3300 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Imidazol-2-one) | 1650-1700 (strong) |

| C=N Stretch | ~1599 |

| C=C Stretch (Aromatic) | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. imreblank.chresearchgate.net For this compound analogues, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the specific derivative. nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides a fingerprint of the molecule's structure. researchgate.net Analysis of these fragments can help to confirm the presence of the phenyl group, the imidazole ring, and other substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's postulated molecular formula. A close correlation between the experimental (found) and calculated percentages serves as crucial evidence for the compound's empirical formula and purity. In the structural elucidation of this compound and its analogues, elemental analysis is a fundamental step to confirm that the desired molecular structure has been successfully obtained.

Research findings on related imidazole structures demonstrate the application of this technique. For instance, in the synthesis of various imidazole derivatives, elemental analysis is routinely reported to substantiate the proposed structures. The data is typically presented in a format that allows for a direct comparison between the calculated and experimentally found values.

Table 1: Representative Elemental Analysis Data for Imidazole Derivatives

| Compound/Analog Type | Molecular Formula | Element | Calculated (%) | Found (%) | Citation |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | C₁₁H₁₁ClN₂O | C | 59.33 | 58.14 | nih.govacs.org |

| H | 4.98 | 5.02 | nih.govacs.org | ||

| N | 12.58 | 12.47 | nih.govacs.org | ||

| 1-(m-Hydroxyphenyl)-4-phenylimidazo-2-mercaptoacetic acid | C₁₇H₁₄N₂O₃S | C | 62.60 | 62.72 | nanobioletters.com |

| H | 4.29 | 4.32 | nanobioletters.com | ||

| N | 8.58 | 8.62 | nanobioletters.com | ||

| Mesoionic 1-(m-hydroxyphenyl)-4-phenylimidazo[2,1-b]thiazol-4-one | C₁₇H₁₃N₂O₂S | C | 66.01 | 66.08 | nanobioletters.com |

| H | 4.19 | 4.21 | nanobioletters.com | ||

| N | 9.06 | 9.08 | nanobioletters.com | ||

| 1-(2-((4-Chlorobenzyl)oxy)-2-phenylethyl)-1H-imidazole | C₁₈H₁₇ClN₂O | C | 69.12 | 69.01 | nih.gov |

| H | 5.48 | 5.35 | nih.gov | ||

| N | 8.96 | 8.84 | nih.gov |

The data presented in Table 1 showcases the typical results obtained from elemental analysis. For example, in the characterization of 1-(m-Hydroxyphenyl)-4-phenylimidazo-2-mercaptoacetic acid, the experimentally determined percentages of Carbon (62.72%), Hydrogen (4.32%), and Nitrogen (8.62%) were found to be in close agreement with the theoretically calculated values (C, 62.60%; H, 4.29%; N, 8.58%). nanobioletters.com This close match provides strong evidence for the successful synthesis and purity of the compound. Similarly, for other imidazole derivatives, such as the mesoionic thiazol-4-one, the found elemental composition aligns well with the calculated values, further validating their proposed structures. nanobioletters.com

In the synthesis of novel compounds, minor deviations between the found and calculated values are generally considered acceptable and are often within a range of ±0.4%. The consistency of these results across a series of related analogues provides a high degree of confidence in the assigned chemical structures. Therefore, elemental analysis remains an indispensable tool for the compositional verification of this compound analogues and other newly synthesized organic molecules.

Theoretical and Computational Investigations of 4 Phenyl 1,3 Dihydro 2h Imidazol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to compute the electronic structure and properties of molecules. For 4-phenyl-1,3-dihydro-2H-imidazol-2-one, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are prominently used.

Density Functional Theory (DFT) has become a primary method for computational studies on heterocyclic systems due to its favorable balance of accuracy and computational efficiency. The B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. niscpr.res.inresearchgate.net DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. ijsrset.comajchem-a.com For instance, studies on similar imidazole (B134444) derivatives use DFT to investigate electronic characteristics, including the energies of frontier molecular orbitals (HOMO and LUMO) and their corresponding energy gap. ijsrset.comnih.gov These calculations are essential for understanding the molecule's electronic behavior and reactivity. ajchem-a.com

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a multi-electron system. researchgate.netnih.gov While it is generally less accurate than DFT for many applications because it does not fully account for electron correlation, it remains valuable for providing baseline calculations of molecular geometry and electronic properties. nih.govresearchgate.net In comparative studies, HF and DFT methods are often used together to analyze molecular structures and vibrational frequencies. nih.gov For complex organic molecules, HF calculations can provide initial insights into electronic properties like the molecular electrostatic potential and charge distribution. researchgate.netresearchgate.net

Molecular Geometry Optimization and Elucidation of Structural Parameters

Theoretical geometry optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable conformation. This process is performed using methods like DFT and HF. researchgate.netresearchgate.net The optimization yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. wu.ac.th

Below is a table of representative theoretical bond lengths for a molecule similar to this compound, calculated using the DFT/B3LYP method.

| Bond | Representative Bond Length (Å) |

| C=O | 1.234 |

| C-N (in ring) | 1.38 - 1.39 |

| C=C (aromatic) | 1.38 - 1.40 |

| C-S | 1.79 - 1.84 |

| N-N | 1.395 |

| This table presents data from computational studies on similar heterocyclic structures to illustrate typical values. researchgate.netwu.ac.th |

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that accepts electrons, determining the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.govschrodinger.com

For molecules containing both phenyl and imidazole rings, the HOMO is often distributed over the electron-rich phenyl ring, while the LUMO is typically localized on the heterocyclic ring. nih.govmalayajournal.org The calculated HOMO-LUMO energy gap can confirm that charge transfer occurs within the molecule upon electronic excitation. niscpr.res.inmalayajournal.org

The following table shows representative FMO energy values from DFT calculations on related imidazole compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole (IM) | -6.88 | -0.65 | 6.23 |

| 2-Methylimidazole (MIM) | -6.70 | -0.54 | 6.16 |

| Benzimidazole (B57391) (BIM) | -6.31 | -0.89 | 5.42 |

| Data derived from DFT calculations on imidazole derivatives. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. orientjchem.orgresearchgate.net An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. malayajournal.org

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack. malayajournal.org

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack. malayajournal.org

Green Regions: Represent areas of neutral or near-zero potential. malayajournal.org

For this compound, the MEP map would be expected to show a significant negative potential (red) around the electronegative carbonyl oxygen atom and the nitrogen atoms of the imidazole ring. orientjchem.orgresearchgate.net These locations represent the most likely sites for interaction with electrophiles. ajchem-a.com Conversely, the hydrogen atoms bonded to the nitrogens would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction.

Atomic Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.dechemrxiv.org These atomic charges are calculated from the molecular orbitals obtained through quantum chemical methods like DFT or HF. niscpr.res.in Although known to be dependent on the basis set used, Mulliken charges are widely used to understand a molecule's electronic structure, dipole moment, and polarizability. niscpr.res.inuni-muenchen.de

Analysis of Mulliken charges for imidazole-containing compounds typically reveals that heteroatoms like oxygen and nitrogen carry negative charges due to their high electronegativity. researchgate.netresearchgate.net In this compound, the oxygen of the carbonyl group would have the most significant negative charge. The nitrogen atoms would also be negatively charged, while the carbonyl carbon and most hydrogen atoms would carry positive charges. This charge distribution pattern is crucial for understanding the molecule's intermolecular interactions and reactivity. niscpr.res.inresearchgate.net

Below is a table showing representative Mulliken atomic charges for atoms in similar imidazole derivatives, calculated via DFT.

| Atom | Representative Mulliken Charge (e) |

| N (imidazole ring) | -0.15 to -0.40 |

| C (imidazole ring) | -0.05 to +0.25 |

| C (phenyl ring) | -0.10 to -0.20 |

| H (attached to C) | +0.10 to +0.15 |

| This table presents data from computational studies on similar heterocyclic structures to illustrate typical charge distributions. researchgate.net |

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Detailed theoretical predictions of the spectroscopic parameters for this compound, which would allow for a direct correlation with experimental data, are not available in the reviewed literature. Such studies would typically involve high-level quantum chemical calculations to model the behavior of the molecule.

Simulated IR Frequencies and Intensities

No published research containing simulated Infrared (IR) frequencies and intensities for this compound was found. A computational analysis, often employing methods like Density Functional Theory (DFT), is required to generate a theoretical IR spectrum. This simulation provides calculated vibrational modes and their corresponding intensities, which are invaluable for interpreting experimental IR spectra by assigning specific bands to molecular vibrations. Without such a study, a data table of simulated IR frequencies cannot be compiled.

Predicted NMR Chemical Shifts (e.g., GIAO method)

There is no available literature that reports the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. The GIAO method is a common and reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule, which are then converted into chemical shifts. These theoretical predictions are crucial for the complete assignment of experimental NMR spectra and for understanding the electronic environment of the atoms within the molecule. The absence of these calculations prevents the creation of a data table for predicted NMR chemical shifts.

Molecular Dynamics Simulations and the Consideration of Quantum Effects

Specific molecular dynamics (MD) simulation studies for this compound, particularly those that incorporate quantum effects, have not been reported in the scientific literature. MD simulations could provide significant insights into the dynamic behavior of this compound, such as its conformational flexibility, interactions with solvents, and the stability of its hydrogen-bonding networks over time. The inclusion of quantum effects in these simulations would offer a more accurate description of phenomena like proton tunneling or other quantum mechanical behaviors that may be relevant to the imidazolone (B8795221) ring system. Without dedicated research in this area, a discussion on the molecular dynamics of this specific compound cannot be provided.

Biological Activities and Pharmacological Potential of 4 Phenyl 1,3 Dihydro 2h Imidazol 2 One Derivatives

Antimicrobial Activity

The imidazole (B134444) ring is a prominent structure in numerous natural products and synthetic drugs, known for a wide array of biological applications, including antimicrobial effects. sciforum.net Nitroimidazole derivatives, for instance, are a class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov

Derivatives based on the imidazole scaffold have demonstrated notable efficacy against various Gram-positive bacteria. nih.gov In vitro studies of specific imidazole derivatives have been performed against the Gram-positive bacterium Staphylococcus aureus, a pathogen of significant clinical concern. uminho.pt Research has shown that some newly synthesized 2,4,5-tri(hetero)arylimidazole derivatives exhibit a dose-response effect against S. aureus. sciforum.netuminho.pt

While many imidazole derivatives show remarkable activity against Gram-positive bacteria, the efficacy can vary significantly based on the specific substitutions on the imidazole core. nih.gov For example, studies on 5-nitroimidazole/1,3,4-oxadiazole (B1194373) hybrids revealed significant antibacterial activities against S. aureus and B. subtilis. nih.gov Similarly, other research has indicated that many imidazole derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net However, it is also noted that some imidazole derivatives may show limited activity against certain strains. researchgate.net

The antibacterial spectrum of imidazole derivatives often extends to Gram-negative bacteria, although the activity can be more variable compared to their effects on Gram-positive strains. researchgate.net Numerous studies have evaluated imidazole hybrids for their efficacy against Escherichia coli. nih.gov For example, a series of 4-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones demonstrated significant activity against E. coli. nih.gov

However, in some cases, imidazole derivatives have shown resistance from or lower efficacy against E. coli. researchgate.net For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids that were potent against Gram-positive bacteria displayed less potent activity against E. coli. nih.gov Similarly, some quaternary salts of pyrrolo[1,2-a]imidazole showed only minor activity against Gram-negative bacteria, with no effect detected against Pseudomonas aeruginosa. nih.gov Information regarding the efficacy against Serratia marcescens is not extensively detailed in the available literature.

The antifungal potential of imidazole-containing compounds is well-established, forming the basis of several clinical antifungal agents. researchgate.net Research into novel imidazole derivatives continues to explore this therapeutic area. For instance, various synthesized imidazolone (B8795221) derivatives have been screened for their in-vitro antifungal activity against pathogens such as Candida albicans and Aspergillus niger using standard diffusion techniques. researchgate.net

Studies on specific 4,5-diphenyl-1H-imidazole derivatives have sometimes shown limited antifungal action, with one study noting that Candida utilis was the only fungal species to show susceptibility. researchgate.net Conversely, other classes of imidazole-related heterocycles, such as 1,3-thiazole derivatives, have demonstrated high-efficiency, broad-spectrum antifungal activities, with minimum inhibitory concentrations against pathogenic fungi ranging from 0.0625 to 4 μg/ml in vitro. nih.gov This highlights that the antifungal properties are highly dependent on the specific molecular structure of the derivative.

Anticancer and Antitumor Properties

The imidazole scaffold is a key component in compounds designed to target various mechanisms in cancer pathology. Derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, also known as oxoimidazoles, have been synthesized and evaluated for their potential as anticancer agents. nih.gov

Novel 4-acetophenone moiety-bearing functionalized imidazole derivatives have been evaluated for their anticancer activity against several human cancer cell lines. nih.gov Among these, 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (referred to as compound 14 in a study) was identified as a promising anticancer agent. nih.gov

This compound, along with others in the series, demonstrated significant cytotoxicity against the triple-negative breast cancer cell line (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87). nih.gov The highest cytotoxicity for many of the tested compounds was observed against the human glioblastoma U-87 cells. nih.gov Compound 14 was noted for its selectivity against PPC-1 and U-87 cell lines, with its EC₅₀ values against these lines ranging from 3.1 to 47.2 µM. nih.gov The activity in the PPC-1 prostate carcinoma cell line for most of the tested compounds was higher than that of the established anticancer drug cisplatin. nih.gov

EC₅₀ Values of Selected Imidazole Derivatives in Cancer Cell Lines EC₅₀ is the concentration of a drug that gives a half-maximal response.

| Compound | Cell Line | Cancer Type | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (14) | PPC-1 | Prostate Carcinoma | 4.1 to 47.2 | nih.gov |

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (14) | U-87 | Glioblastoma | 3.1 to 47.2 | nih.gov |

| 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one (22) | PPC-1 | Prostate Carcinoma | 4.1 to 47.2 | nih.gov |

| 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one (22) | U-87 | Glioblastoma | 3.1 to 47.2 | nih.gov |

However, the assessment of these compounds in 3D culture models, which more closely mimic in vivo tumors, yielded more promising results. nih.gov In a spheroid assay, compounds such as 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (14) and 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one (22) were particularly effective in PPC-1 3D cultures. nih.gov They efficiently reduced both the size and the viability of the PPC-1 tumor spheroids, indicating a strong inhibitory effect on cancer cell growth in a 3D environment. nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit various enzymes is a cornerstone of their therapeutic potential. These interactions are fundamental to their observed pharmacological effects.

Arachidonate 15-lipoxygenase (ALOX15), also known as 15-lipoxygenase (15-LOX), is an enzyme implicated in inflammatory processes and the development of certain cellular damage pathways like ferroptosis. nih.gov The inhibition of ALOX15 is a key strategy for developing novel anti-inflammatory agents.

Research into novel arylidene-5(4H)-imidazolone derivatives, which share a core structure, has demonstrated notable inhibitory activity against 15-LOX. nih.gov A series of these compounds was evaluated for their ability to dually inhibit both cyclooxygenase-2 (COX-2) and 15-LOX. The findings revealed that several derivatives possess significant 15-LOX inhibitory effects. nih.gov For instance, compound 4k was identified as a superior inhibitor of 15-LOX, while compound 4f also showed promising dual inhibitory activity against both COX-2 and 15-LOX. nih.gov This dual inhibition is considered a valuable attribute for developing anti-inflammatory drugs with a potentially broader mechanism of action.

Table 1: Inhibition of 15-LOX and COX by Imidazolone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | 15-LOX Inhibition (% at 30 µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| 4f | 78.41 | 8.54 | 0.23 |

| 4k | 82.11 | 9.12 | 0.11 |

| 4l | 75.89 | 7.98 | 0.22 |

| 4p | 72.56 | 8.87 | 0.25 |

| Celecoxib | 49.77 | 10.21 | 0.21 |

| Indomethacin | 52.89 | 0.55 | 5.87 |

Data sourced from a study on arylidene-5(4H)-imidazolone derivatives. nih.gov

The imidazole core is an electron-rich scaffold that can readily interact with various receptors and enzymes within biological systems. nih.gov The inhibitory mechanism of its derivatives often involves non-covalent interactions, such as hydrogen bonds, dipole-dipole forces, and van der Waals forces, with the active sites of target enzymes. nih.gov

In the context of anti-inflammatory action, imidazolone derivatives can function as multi-target-directed ligands. nih.gov For example, their ability to inhibit both COX and LOX pathways simultaneously suggests a broad-spectrum anti-inflammatory profile. nih.gov For antidiabetic activity, related heterocyclic compounds have been shown to inhibit α-amylase and α-glucosidase, enzymes responsible for the hydrolysis of carbohydrates. nih.govnih.gov By blocking these enzymes, the compounds reduce the rate of glucose absorption, thereby helping to manage hyperglycemia. nih.gov In the case of anticonvulsant effects, studies on structurally similar compounds suggest that the mechanism may involve the enhancement of neurotransmitter systems, such as increasing the levels of γ-aminobutyric acid (GABA) in the brain. nih.govnih.gov

Anticonvulsant and Antiepileptic Efficacy

Epilepsy is a neurological disorder characterized by recurrent seizures, often resulting from an imbalance between excitatory and inhibitory neurotransmission. nih.gov Several derivatives of heterocyclic compounds, including those structurally related to imidazolones, have been investigated for their potential to manage seizures.

The anticonvulsant properties of these compounds are typically evaluated using standard preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.govbiointerfaceresearch.com The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. biointerfaceresearch.com

In a study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, a related class of heterocycles, the majority of the synthesized compounds demonstrated anti-MES activity. nih.gov One compound, 4g , was particularly potent against both MES- and PTZ-induced seizures, with a higher protective index (a measure of selectivity and safety) than the established antiepileptic drugs carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested its mechanism of action involves, at least in part, increasing GABA levels in the brain. nih.gov Similarly, studies on 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole derivatives have identified compounds with excellent anticonvulsant activity, particularly those containing electron-withdrawing groups. ptfarm.pl

Table 2: Anticonvulsant Activity of Related Heterocyclic Compounds This table is interactive. Click on the headers to sort the data.

| Compound Class | Test Model | Most Active Compound | Key Finding |

|---|---|---|---|

| Triazol-3-ones | MES & scPTZ | 4g | ED₅₀ of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ); high protective index. nih.gov |

| Triazol-3-ones | MES | 5g | ED₅₀ of 23.7 mg/kg and a protective index of 25.8, suggesting high safety. nih.gov |

| Thiazolidin-4-ones | MES & scPTZ | PTT6 | Identified as the most active derivative in the series. biointerfaceresearch.com |

| Thiadiazoles/Oxadiazoles | MES | IIf & IIIf | Compounds with chlorophenyl group showed excellent activity. ptfarm.pl |

Data sourced from studies on various heterocyclic derivatives with anticonvulsant properties. nih.govnih.govbiointerfaceresearch.comptfarm.pl

Anti-inflammatory Effects

Inflammation is a complex biological response involving various enzymes and signaling molecules. Derivatives of this compound have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

A study focusing on novel arylidene-5(4H)-imidazolone derivatives found them to be effective inhibitors of inflammatory mediators. nih.gov These compounds demonstrated an ability to inhibit cyclooxygenase (COX) enzymes, with several derivatives showing selectivity for COX-2, which is comparable to the prescription drug celecoxib. nih.gov As previously mentioned, many of these compounds also inhibit 15-LOX. nih.gov

Beyond enzyme inhibition, these derivatives have been shown to suppress other inflammatory pathways. They can reduce the production of reactive oxygen species (ROS) in macrophages, with some compounds exhibiting antioxidant potency superior to celecoxib. nih.gov Furthermore, a lead compound, 4f , was found to significantly lower the levels of the pro-inflammatory cytokines TNF-α and IL-6 by approximately 80% and to attenuate the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Imidazolone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | ROS Inhibition IC₅₀ (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|

| 4b | 38.65 | - | - |

| 4f | 21.78 | ~80 | ~80 |

| 4i | 33.43 | - | - |

| 4j | 37.65 | - | - |

| 4m | 28.54 | - | - |

| 4n | 41.00 | - | - |

| 4p | 35.21 | - | - |

| Celecoxib | 44.55 | - | - |

Data sourced from a study on arylidene-5(4H)-imidazolone derivatives. nih.gov

Other Investigated Biological Activities

The structural versatility of the imidazolone core has prompted exploration into other therapeutic areas, revealing a broader potential for these compounds.

Diabetes mellitus is a chronic metabolic disorder characterized by high blood sugar levels. nih.gov One therapeutic strategy involves inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for breaking down complex carbohydrates into absorbable glucose. nih.govnih.gov

While direct studies on this compound are emerging, research on closely related heterocyclic structures, such as oxazolones and triazoles, has demonstrated significant antidiabetic potential through this mechanism. For example, a series of 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives showed moderate to good inhibition of the α-amylase enzyme. nih.gov Similarly, certain 1,2,3-triazole derivatives displayed potent inhibitory activity against both α-amylase and α-glucosidase, with one compound showing 99.17% inhibition of α-glucosidase at a tested concentration. nih.gov These findings suggest that the imidazolone scaffold is a promising candidate for the development of new antidiabetic agents that function by inhibiting carbohydrate-hydrolyzing enzymes. nih.govnih.gov

Antimalarial Activity

While research specifically on this compound derivatives is limited in the provided results, studies on structurally related imidazole-based heterocyclic systems have shown potential as antimalarial agents. The urgent need for novel antimalarial drugs to combat resistance to existing therapies has driven the exploration of diverse chemical scaffolds. nih.govnih.gov

Derivatives of imidazopyridazine have been explored as potential antimalarials, with some analogues demonstrating promising in vitro activity and in vivo efficacy. nih.gov A high-throughput screening campaign identified imidazopyridazines as novel inhibitors of the malarial kinase PfPK7, an important target in Plasmodium falciparum. nih.gov Subsequent chemical synthesis and evaluation of analogues yielded compounds with promising potencies in vitro, establishing them as a viable starting point for further optimization. nih.gov Similarly, new imidazo[1,2-a]pyridine (B132010) derivatives, designed as analogues of the known antimalarial mefloquine, exhibited modest activity against P. falciparum and were found to inhibit heme polymerization in vitro. najah.edu

Other related heterocyclic systems have also been investigated. Benzimidazole (B57391) (BZ) derivatives, for instance, have shown significant antiplasmodial activity. semanticscholar.org Specifically, 2-phenyl-1H-benzimidazole derivatives were found to be potent against P. falciparum in vitro. semanticscholar.org One benzimidazole compound, in particular, demonstrated activity against a chloroquine-resistant strain, suggesting a mechanism of action different from that of chloroquine, which primarily involves interfering with hemozoin biocrystallization. semanticscholar.org

These findings on related imidazole-containing scaffolds underscore the potential of this broad chemical class in antimalarial drug discovery, even though specific data on this compound derivatives is not extensively covered in the search results.

Antiviral Activity

The imidazole core is a crucial moiety in the discovery of antiviral drugs, owing to its ability to interact with various biological targets. semanticscholar.org Imidazole derivatives have demonstrated a wide spectrum of antiviral activities against numerous viruses, including Dengue virus (DENV), Yellow Fever virus (YFV), Human Immunodeficiency Virus (HIV), and influenza. semanticscholar.orgsigmaaldrich.com

A study on imidazole analogues revealed their potential to inhibit DENV and YFV in the micromolar range. semanticscholar.org Specifically, one derivative showed potent inhibitory activity against DENV in Vero cells with a half-maximal effective concentration (EC₅₀) of 1.93 μM, while another was most effective against YFV with an EC₅₀ of 1.85 μM. semanticscholar.org

In the context of HIV, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized and screened for their anti-HIV activity. semanticscholar.org Two compounds from this series displayed potent inhibition of HIV-1, with EC₅₀ values of 0.18 μM and 0.20 μM, which were comparable to the reference drugs nevirapine (B1678648) and delavirdine. semanticscholar.org Furthermore, structure-activity relationship (SAR) studies on 1-hydroxyimidazoles highlighted that the N-hydroxy group was critical for activity against the vaccinia virus. semanticscholar.org

Imidazolone-related scaffolds have also been evaluated. For example, a series of 7,8-dihydro-6H-imidazo[2,1-b] najah.edunih.govbenzothiazol-5-ones were synthesized and assessed for their activity against the influenza A virus (H1N1). semanticscholar.org Compounds containing a thiophene (B33073) ring showed the most promising virus-inhibiting activity with a low toxicity profile. semanticscholar.org The broad antiviral potential of the imidazole scaffold makes its derivatives, including the this compound series, a valuable area for further investigation in antiviral drug development. nih.gov

Antioxidant Properties

Derivatives of imidazolone have been synthesized and evaluated for their potential as antioxidant agents. nih.gov The core structure is seen as a promising scaffold for developing compounds that can mitigate oxidative stress. mdpi.com

A series of 4-substituted benzylidene-2-phenyl-1-substituted phenyl-1H-imidazol-5(4H)-ones were synthesized and tested for their antioxidant activity, with several compounds showing good radical scavenging properties. nih.gov In another study, 1,2,4,5-tetrasubstituted imidazoles were synthesized and evaluated using the DPPH free radical scavenging assay. researchgate.net The results indicated that these imidazole derivatives are potent antioxidants, with some showing significant radical scavenging capabilities. researchgate.net

Research into imidazolopyrazinones, which are structurally related to the marine bioluminescent substrate coelenterazine, found that they acted as effective quenchers of the superoxide (B77818) anion. researchgate.net Similarly, bifunctional 2H-imidazole-derived phenolic compounds have been reported as a new family of effective inhibitors for processes associated with oxidative stress. mdpi.com The conjugation of a polyphenolic subunit with a 2H-imidazole fragment was shown to significantly increase the antiradical capacity compared to the corresponding unsubstituted phenols. mdpi.com Specifically, imidazole-derived polyphenolic compounds featuring a nitro group demonstrated the highest antioxidant and antiradical capacities. mdpi.com

However, not all related structures show this potential. A study on mercaptoalkyl derivatives of 5,5-diphenyl- and 5-arylidene hydantoins (an imidazolidine-4-one core) found them to be inactive as antioxidants or free radical scavengers in the tested models. uaeu.ac.ae

Anticoagulant Activity

Based on the provided search results, there is no information available regarding the anticoagulant activity of this compound or its derivatives. One study on the anticoagulant properties of different heterocyclic compounds focused on 1,3,4-oxadiazole derivatives derived from benzimidazole, which are structurally distinct from the imidazolone scaffold.

NLRP3 Inflammasome Inhibition (for related scaffolds)

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by promoting the maturation of pro-inflammatory cytokines. Its aberrant activation is linked to a variety of inflammatory diseases, making it an attractive therapeutic target. While direct inhibition by this compound is not detailed, research on related small molecule scaffolds provides insight into potential mechanisms.

Most current efforts in this area are focused on developing compounds that directly bind to and inhibit the NLRP3 sensor protein, thereby preventing its oligomerization and the assembly of the inflammasome complex. Several small-molecule inhibitors have been developed that target the NLRP3 inflammasome. For instance, MCC950 is a potent and selective diarylsulfonylurea-containing inhibitor that blocks both canonical and non-canonical NLRP3 activation. Though effective, its clinical development was halted due to liver toxicity.

Other scaffolds have been identified as potential NLRP3 inhibitors. A benzoxazolone acetamide (B32628) pharmacophore was found to be crucial for the inhibitory activity of certain compounds that bind to the ATP pocket of the NLRP3 protein. The chalcone (B49325) scaffold, which contains an α,β-unsaturated carbonyl group (a Michael acceptor), has also been investigated for developing NLRP3 inhibitors. This is relevant as some known inhibitors function as covalent inhibitors via this reactive group, which can interact with cysteine residues on the NLRP3 protein. More recently, inhibitors based on a pyridazine (B1198779) scaffold have been designed that directly bind to the NLRP3 protein and suppress its assembly.

Although not directly about the title compound, the successful inhibition of the NLRP3 inflammasome by various heterocyclic scaffolds, including some with structural similarities to imidazolones, suggests that this pathway is a plausible target for appropriately designed this compound derivatives.

Mechanistic Insights into Biological Action

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological activities of this compound derivatives are fundamentally linked to their ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies and in vitro assays have provided significant insights into these interactions.

Protein Interactions:

Imidazolone derivatives have been identified as ligands for various protein targets. A family of imidazolones was shown to bind to NF‐κB‐inducing kinase (NIK), a critical protein in the noncanonical NF‐κB inflammation pathway. Docking studies suggested that the orientation of substituents on the imidazolone core is crucial for binding; active binders positioned smaller groups toward the entry of the ATP pocket of the kinase.

In the context of cancer research, imidazolone-sulphonamide-pyrimidine hybrids were found to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. One hybrid, in particular, halted the cell cycle at the G1 phase and induced apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. Molecular docking studies on other imidazolone derivatives identified strong interactions with proteins 4MAN and 1HNJ, with calculated binding free energies indicating stable ligand-protein complexes. These interactions are often stabilized by hydrogen bonds and π–π stacking between the ligand and amino acid residues in the protein's active site.

Nucleic Acid Interactions:

Certain imidazolone derivatives have demonstrated the ability to bind to DNA. Docking studies for a series of zwitterionic imidazolones indicated an interaction with DNA, with docking scores suggesting a strong binding affinity. The proposed binding is facilitated by hydrogen bonds involving oxygen and amino groups on the imidazolone molecule. This interaction with DNA is a potential mechanism for the observed anticancer activity of these compounds. Related heterocyclic systems, such as imidazole-linked thiazolidinones, have also been shown to bind to the minor groove of DNA, with a preference for A/T-rich regions.

Interactive Table: Reported Biological Activities of Imidazolone and Related Derivatives Note: This table summarizes data from various studies on imidazolone and structurally related scaffolds.

Compound/Scaffold Class Activity Target/Assay Key Finding Citation Imidazole Analogues Antiviral Dengue Virus (DENV) in Vero cells EC₅₀ = 1.93 μM nih.gov Imidazole Thioacetanilides Antiviral HIV-1 EC₅₀ = 0.18 μM nih.gov Imidazothiazol-5-ones Antiviral Influenza A (H1N1) Promising virus-inhibiting activity nih.gov Imidazolones Antioxidant DPPH radical scavenging Good antioxidant activity nih.gov Imidazopyrazinones Antioxidant Superoxide anion quenching Active quenchers najah.edu Imidazo[1,2-a]pyridines Antimalarial Plasmodium falciparum Modest activity nih.gov Imidazolone Hybrids Anticancer EGFR Kinase Inhibition Potent activity against MCF-7 cells (IC₅₀ = 1.05 μM)

Interactive Table: Molecular Docking Scores of Imidazolone Derivatives Note: Lower binding energy values indicate stronger binding affinity.

Compound Series Macromolecular Target Best Docking Score / Binding Energy Citation Imidazolone Derivatives (3g) Protein 4MAN -52.13 kcal/mol (MMGBSA) nih.gov Imidazolone Derivatives (5f) Protein 1HNJ -38.63 kcal/mol (MMGBSA) nih.gov Zwitterionic Imidazolones DNA -6.8 to -8.7 kcal/mol

**Table of Mentioned Compounds**

| Compound Name |

| :--- |

| this compound |

| Mefloquine |

| Nevirapine |

| Delavirdine |

| Coelenterazine |

| MCC950 |

| Bax |

| Bcl-2 |

Role of Hydrogen Bonding and Coordination with Metal Ions in Bioactivity

The biological activity of this compound derivatives is significantly influenced by the presence of hydrogen bond donors and acceptors within their structure, as well as their capacity to coordinate with metal ions. These non-covalent interactions are pivotal in the recognition of and binding to biological targets, and the formation of metal complexes can notably enhance the pharmacological potential of these compounds.

The imidazole core itself is recognized for its electron-rich nature, which facilitates binding to various receptors and enzymes within biological systems. The N-H and C=O groups in the this compound scaffold are key sites for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the nitrogen atom in the imidazole ring can act as hydrogen bond acceptors. These interactions are crucial for the orientation of the molecule within a biological target's binding site, thereby influencing its activity.

Research on phenylimidazole derivatives has highlighted the importance of intermolecular N-H···N hydrogen bonds in forming stable crystal lattice structures. nih.gov Stronger hydrogen bonding has been correlated with greater cohesive energy within the crystal. nih.gov Furthermore, studies on N-unsubstituted imidazole derivatives have shown that the potential to form intramolecular hydrogen bonds can be a critical factor in their inhibitory strength against certain enzymes, such as hemoproteins. nih.gov The stereochemistry and the resulting hydrogen bonding network can dictate the accessibility of the nitrogen atoms for interaction with metallic centers in enzymes, thereby modulating their inhibitory potency. nih.gov

The coordination of this compound derivatives with transition metal ions has been shown to be a highly effective strategy for enhancing their biological activities. The formation of metal complexes can lead to compounds with improved antimicrobial and anticancer properties compared to the free ligands. nih.govresearchgate.net

The enhanced biological activity of these metal complexes is often attributed to the chelation theory. nih.gov Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the penetration of the complex through the lipid layer of the cell membrane. nih.gov Once inside the cell, the metal complex can disrupt the normal cellular processes by binding to various cellular components, including proteins and DNA. For instance, metal ions, once delivered across the cell membrane by the ligand, can inhibit the growth of microorganisms by interacting with and impairing the function of essential proteins. nih.gov

Studies on metal complexes of imidazole and its derivatives have consistently demonstrated that the complexes exhibit greater biological activity than the unchelated ligands. nih.govccsenet.org For example, a study on a novel imidazole derivative and its transition metal complexes (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) revealed that the metal complexes were more potent antimicrobial agents than the parent ligand. nih.gov It was noted that the zinc and copper complexes, in particular, showed superior activity. nih.gov Similarly, research on complexes of (2-phenyl-4-arylidine imidazole-5-one) with various transition metals also reported notable antimicrobial and antifungal activities. researchgate.net

The following table summarizes the findings from studies on the antimicrobial activity of metal complexes of imidazole derivatives, illustrating the enhanced effect upon complexation.

| Compound/Complex | Organism | Activity | Reference |

| Imidazole Derivative Ligand (HL) | Various bacteria | Moderate antimicrobial activity | nih.gov |

| Co(II), Ni(II), Cu(II), Mn(II), Zn(II) complexes of HL | Various bacteria | Enhanced antimicrobial activity compared to HL | nih.gov |

| (2-phenyl-4-arylidine imidazole-5-one) derivatives | Various bacteria and fungi | Antimicrobial and antifungal activity | researchgate.net |

| Metal complexes of (2-phenyl-4-arylidine imidazole-5-one) | Various bacteria and fungi | Investigated for antimicrobial and antifungal activity | researchgate.net |

| Imidazole derivative | E. coli, P. aeruginosa, K. pneumonia, S. aureus | Less active than complexes | ccsenet.org |

| Zn(II), Cu(II), Co(II), Ni(II) complexes of imidazole derivative | E. coli, P. aeruginosa, K. pneumonia, S. aureus | More active than the neat ligand | ccsenet.org |

This enhancement in bioactivity is a common theme in the study of coordination compounds. The metal ion itself can be a source of bioactivity, and the ligand can act as a vehicle to transport the metal ion to the site of action. The geometry of the resulting complex also plays a crucial role in its interaction with biological macromolecules.

Structure Activity Relationship Sar Studies for 4 Phenyl 1,3 Dihydro 2h Imidazol 2 One Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of 4-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives is highly sensitive to the nature and position of substituents on both the phenyl and imidazolone (B8795221) rings. Modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Research into a series of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones, which are structurally related to the core compound, has demonstrated that a wide range of inotropic and enzyme-inhibitory potencies can be achieved through substitution. researchgate.net In this series, the substitution on the imidazolyl moiety was identified as the primary determinant of activity. researchgate.net For example, the 4-ethyl-5-[4-(1H-imidazol-1-yl)benzoyl] derivative exhibited the highest potency in vitro. researchgate.net However, the introduction of a methyl group at the 2-position of the imidazole (B134444) ring resulted in a compound that was less potent but showed remarkable in vivo selectivity for positive inotropic effects over effects on heart rate or blood pressure. researchgate.net

The principles of SAR are also evident in related heterocyclic systems. Studies on quinazolinones, for instance, have shown that substitutions at positions 2 and 3 are crucial for modulating biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net Similarly, for 1,3,4-thiadiazole (B1197879) derivatives, another class of heterocycles, structural variations are known to significantly influence their antimicrobial profile. ijpcbs.com In one study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives showed that the position of substituents on the benzyl (B1604629) ring influenced anticancer activity, with a methoxy (B1213986) group at the 3-position yielding the most active compound. mdpi.com These findings from related scaffolds underscore the general principle that even minor structural changes can lead to substantial differences in biological outcomes.

The following table summarizes the SAR findings for a series of imidazolone derivatives evaluated for cardiotonic activity.

| Compound | Substitution | In Vitro Potency | In Vivo Selectivity | Reference |

|---|---|---|---|---|

| 9g | 4-ethyl-5-[4-(1H-imidazol-1-yl)benzoyl] | Highest | Not specified | researchgate.net |

| 9h | 4-ethyl-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl] | Less potent than 9g | Remarkably selective for inotropic effects | researchgate.net |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to interact with a biological target. Conformational analysis helps to understand the spatial arrangement of atoms and functional groups, which must be optimal for a molecule to bind effectively to a receptor or enzyme active site. researchgate.net

A conformational study of n,n'-(alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, which contain two units of the core structure linked by a flexible chain, provides valuable insight into the molecule's spatial properties. mdpi.com Due to the flexibility of the polymethylene spacer, the phenyl rings in these bis-imidazolones can adopt various mutual arrangements. mdpi.com Notably, these studies revealed a distinct tendency for the formation of π–π interactions between the phenyl rings. mdpi.com This preferred spatial arrangement can influence how the molecule presents its key binding features to a biological target.

The analysis also suggested that the imidazolone rings are positioned at a sufficient distance to allow for reactions like mono- or bis-alkylation, making them suitable precursors for generating new bis-quaternary ammonium (B1175870) compounds (bis-QACs). mdpi.com This highlights a direct correlation between the molecule's conformation and its chemical reactivity, which in turn is a foundation for its potential biological activity. For a drug molecule to be active, it must adopt a "bioactive conformation" that is complementary to its target's binding site. researchgate.net Therefore, understanding the conformational preferences of this compound derivatives is crucial for designing molecules that can readily adopt this bioactive shape, thereby enhancing their biological efficacy.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr A pharmacophore model serves as a 3D template, defining the spatial relationships between key features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings. mdpi.com

In the absence of a known receptor structure, ligand-based pharmacophore models can be generated by superimposing a set of active molecules and extracting their common chemical features. researchgate.net For the this compound scaffold, a hypothetical pharmacophore can be proposed based on its structure:

Aromatic/Hydrophobic Region: The phenyl group at the 4-position provides a key hydrophobic and aromatic feature, likely involved in π–π stacking or hydrophobic interactions within a receptor pocket.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the imidazolone ring is a strong hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The two nitrogen-hydrogen (N-H) groups within the imidazolone ring can act as hydrogen bond donors.